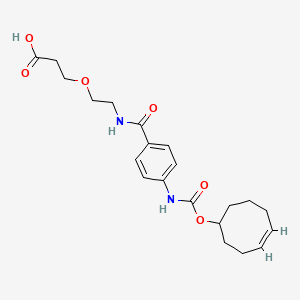

TCO-carbonylamino-benzamido-PEG1 acid

Descripción

TCO-carbonylamino-benzamido-PEG1 acid is a multifunctional compound designed for applications in bioorthogonal chemistry and bioconjugation. Its structure integrates four key components:

- Trans-cyclooctene (TCO): A strained alkene enabling rapid, selective reactions with tetrazines via inverse electron-demand Diels-Alder (IEDDA) chemistry.

- Carbonylamino linker: Provides stability and facilitates covalent bond formation.

- Benzamido group: Enhances structural rigidity and may influence solubility or binding interactions.

- PEG1 spacer: A short polyethylene glycol unit improving aqueous solubility and reducing steric hindrance.

- Carboxylic acid: Allows conjugation to amines or other nucleophiles via standard coupling reagents.

This compound is primarily used in drug delivery, protein labeling, and biomedical imaging due to its fast kinetics and biocompatibility. However, its handling requires stringent safety protocols, as seen in structurally analogous PEGylated compounds .

Propiedades

IUPAC Name |

3-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6/c24-19(25)12-14-28-15-13-22-20(26)16-8-10-17(11-9-16)23-21(27)29-18-6-4-2-1-3-5-7-18/h1-2,8-11,18H,3-7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRSCQJGPHCEEI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG1 acid involves multiple steps, starting with the preparation of the core TCO (trans-cyclooctene) structure. The reaction conditions typically require the use of strong bases and organic solvents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of TCO-carbonylamino-benzamido-PEG1 acid involves large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: TCO-carbonylamino-benzamido-PEG1 acid primarily undergoes cycloaddition reactions, particularly with tetrazines. This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The cycloaddition reaction typically requires tetrazine derivatives and a catalyst to proceed at an accelerated rate. The reaction is performed under mild conditions to preserve the integrity of the compound and the attached biomolecules.

Major Products Formed: The major product of the cycloaddition reaction is a stable conjugate between TCO-carbonylamino-benzamido-PEG1 acid and the tetrazine-containing molecule. This conjugate is used in various downstream applications, including molecular imaging and targeted drug delivery.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, TCO-carbonylamino-benzamido-PEG1 acid is used in click chemistry reactions to create bioconjugates. These bioconjugates are essential for studying molecular interactions and developing new chemical methodologies.

Biology: In biological research, this compound is used to label and track biomolecules within cells. It enables scientists to visualize cellular processes and understand the dynamics of biological systems.

Medicine: In medicine, TCO-carbonylamino-benzamido-PEG1 acid is used in the development of targeted therapies. It allows for the precise delivery of therapeutic agents to specific cells or tissues, improving the efficacy and reducing the side effects of treatments.

Industry: In the industrial sector, this compound is used in the production of diagnostic tools and imaging agents. Its high reactivity and stability make it a valuable component in the manufacturing of advanced medical devices and pharmaceuticals.

Mecanismo De Acción

The mechanism by which TCO-carbonylamino-benzamido-PEG1 acid exerts its effects involves the formation of a stable triazole ring through the cycloaddition reaction with tetrazines. This reaction is highly selective and occurs under mild conditions, ensuring minimal disruption to the biological system. The resulting conjugate can then interact with specific molecular targets, facilitating various biological and therapeutic processes.

Comparación Con Compuestos Similares

Key Findings :

Key Findings :

Industrial and Research Utility

- TCO-carbonylamino-benzamido-PEG1 acid: Primarily research-focused due to its niche applications in click chemistry. Limited industrial use reported.

- COBpeMeHHO1 (from ) : Industrial utility in plastics/rubber manufacturing but raises environmental concerns due to persistent byproducts .

- Azido-PEG1-C2-acid : Dual use in research and industrial polymer synthesis, though restricted to controlled environments .

Critical Considerations and Limitations

Data Gaps: Direct toxicity and pharmacokinetic data for TCO-carbonylamino-benzamido-PEG1 acid are scarce; comparisons rely on structural analogs .

Environmental Impact : PEGylated compounds like the target and Azido-PEG1-C2-acid may require specialized disposal to mitigate aquatic toxicity .

Industrial vs. Research Use : Unlike COBpeMeHHO1, which is industrially scalable but environmentally risky, TCO derivatives remain confined to laboratory settings due to cost and complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.